
6-Bromo-2,3-dihydro-2,2-dimethyl-1,4-benzodioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,3-dihydro-2,2-dimethyl-1,4-benzodioxin is a chemical compound that belongs to the class of benzodioxins It is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd position of the benzodioxin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydro-2,2-dimethyl-1,4-benzodioxin typically involves the bromination of 2,3-dihydro-2,2-dimethyl-1,4-benzodioxin. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,3-dihydro-2,2-dimethyl-1,4-benzodioxin can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxins, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-2,3-dihydro-2,2-dimethyl-1,4-benzodioxin has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,3-dihydro-2,2-dimethyl-1,4-benzodioxin involves its interaction with specific molecular targets. The bromine atom and the benzodioxin ring can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1,4-benzodioxin: Lacks the bromine atom and methyl groups, making it less reactive in certain chemical reactions.
6-Chloro-2,3-dihydro-2,2-dimethyl-1,4-benzodioxin: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
2,2-Dimethyl-1,4-benzodioxin: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness
6-Bromo-2,3-dihydro-2,2-dimethyl-1,4-benzodioxin is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical modifications. The two methyl groups also contribute to its distinct chemical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
6-bromo-2,2-dimethyl-3H-1,4-benzodioxine |
InChI |
InChI=1S/C10H11BrO2/c1-10(2)6-12-9-5-7(11)3-4-8(9)13-10/h3-5H,6H2,1-2H3 |
Clave InChI |
RTBDGGWNOFWFME-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC2=C(O1)C=CC(=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



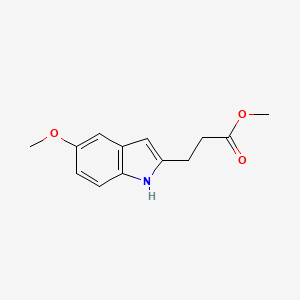
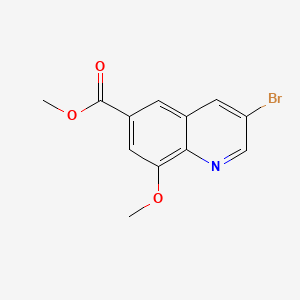


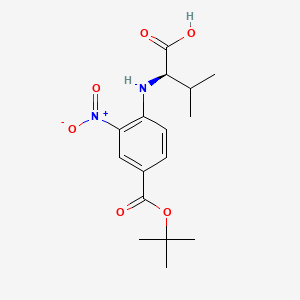
![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)
![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)
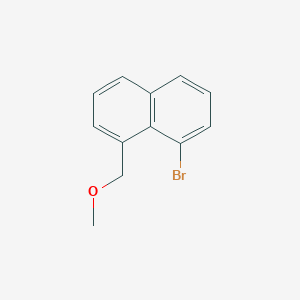

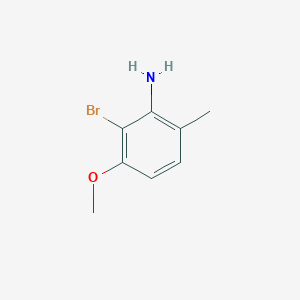

![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)

